N-Phenylpyridine-3-carboximidohydrazide
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Overview
Description
N-Phenylpyridine-3-carboximidohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a pyridine ring, with a carboximidohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylpyridine-3-carboximidohydrazide typically involves the reaction of pyridine-3-carboxylic acid hydrazide with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired hydrazide compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Phenylpyridine-3-carboximidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl and pyridine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-Phenylpyridine-3-carboximidohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the replication of viral RNA by targeting the viral RNA replication step. This action is facilitated by its ability to bind to specific enzymes or proteins involved in the replication process, thereby preventing the virus from multiplying .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Phenylpyridine-3-carboximidohydrazide include:
- N-Phenylpyridine-3-carboxamide
- 6-Acetyl-1H-indazole
- 3-Phenylpyridine
- 2-Phenylpyridine
Uniqueness
This compound is unique due to its specific functional group arrangement, which imparts distinct chemical properties. Its ability to inhibit viral RNA replication sets it apart from other similar compounds, making it a valuable candidate for antiviral research .
Properties
CAS No. |
88485-21-6 |
---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-amino-N-phenylpyridine-3-carboximidamide |
InChI |
InChI=1S/C12H12N4/c13-12(10-5-4-8-15-9-10)16(14)11-6-2-1-3-7-11/h1-9,13H,14H2 |
InChI Key |
GMBGLAVEQNRPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=N)C2=CN=CC=C2)N |
Origin of Product |
United States |
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